4,5-Difluoro-2-methoxybenzylamine is an organic compound characterized by the molecular formula and a molecular weight of 173.16 g/mol. It features two fluorine atoms and a methoxy group attached to a benzylamine structure, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry . This compound is classified as an organofluorine compound due to the presence of fluorine atoms, which often enhance the biological activity and stability of organic molecules.
The synthesis of 4,5-difluoro-2-methoxybenzylamine typically involves the reductive amination of 4,5-difluoro-2-methoxybenzaldehyde with ammonia or an amine source. This reaction is facilitated under specific conditions that promote the formation of the desired amine product from the corresponding aldehyde .
In laboratory settings, this synthesis can be conducted using various reducing agents such as sodium borohydride or lithium aluminum hydride to ensure high yields. For industrial applications, continuous flow reactors are often employed to optimize production efficiency, allowing for better control over reaction conditions and scaling up without significant loss in yield .
4,5-Difluoro-2-methoxybenzylamine participates in several types of chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 4,5-difluoro-2-methoxybenzylamine primarily involves its interaction with biological targets such as enzymes or receptors. The presence of fluorine enhances its lipophilicity and binding affinity, making it a valuable probe in biochemical studies. The compound may modulate specific pathways by inhibiting enzyme activity or acting as a signaling molecule in various biological processes .
4,5-Difluoro-2-methoxybenzylamine has diverse applications in scientific research:
4,5-Difluoro-2-methoxybenzylamine serves as a critical structural motif in the design of high-precision inhibitors targeting neuronal nitric oxide synthase (nNOS). Excessive nNOS activity drives pathological peroxynitrite (ONOO⁻) formation, contributing to protein misfolding and neuronal death in neurodegenerative conditions like Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) [3]. The ortho-difluoro substitution on the benzylamine ring enables specific molecular interactions within the nNOS active site:
Table 1: Pharmacological Profile of nNOS Inhibitors Incorporating 4,5-Difluoro-2-methoxybenzylamine
Compound | nNOS Ki (nM) | Selectivity (nNOS/eNOS) | Selectivity (nNOS/iNOS) | Neuroprotective Effect |
---|---|---|---|---|
Lead Derivative* | 19 | 1075 | 115 | Suppresses Aβ-induced nitrosative stress in cortical neurons |
Mono-Fluoro Analog | 48 | 388 | 135 | Moderate protection in glutamate excitotoxicity models |
Non-Fluorinated | 210 | 95 | 42 | Minimal activity |
*Derivative detailed in [3], Fig. 9
X-ray crystallography confirms that inhibitors bearing this scaffold achieve >1,000-fold selectivity for nNOS over eNOS—critical for avoiding hypertension linked to eNOS inhibition [3]. In disease models, these compounds reduce tau hyperphosphorylation and α-synuclein aggregation by quenching peroxynitrite-mediated nitration [3].
The 4,5-difluoro-2-methoxybenzylamine scaffold enables precise tuning of physicochemical properties governing CNS penetration. Optimal BBB traversal requires balancing multiple parameters [4]:
Table 2: BBB Permeability Optimization of 4,5-Difluoro-2-methoxybenzylamine Derivatives
Structural Feature | Permeability (Pe × 10⁻⁶ cm/s) | Efflux Ratio (ER) | Key Impact |
---|---|---|---|
Unsubstituted benzylamine | 5.2 | 3.8 | High P-gp-mediated efflux |
4,5-Difluoro-2-methoxy | 13.7 | 0.48 | Optimal passive diffusion; minimal efflux |
2,4-Dimethoxy analog | 8.1 | 1.9 | Moderate passive diffusion |
4-Fluoro-2-methoxy | 9.3 | 2.7 | Suboptimal efflux resistance |
As demonstrated in Table 2, the 4,5-difluoro substitution critically reduces PSA and enhances membrane partitioning compared to mono-fluoro or dimethoxy analogs. This configuration yields a Pe value >13 × 10⁻⁶ cm/s in PAMPA-BBB assays—indicating excellent passive diffusion—and an ER <0.5 in Caco-2 models, confirming negligible P-gp substrate activity [3] [4]. The ortho-fluorine atoms enforce a planar conformation, minimizing rotatable bonds (nRot <5) and shielding the methoxy oxygen from solvent exposure, thereby reducing hydrogen-bonding capacity [4].
Structural variations of the 4,5-difluoro-2-methoxybenzylamine core significantly influence target engagement, isoform selectivity, and cellular activity:
Direct Difluorobenzene Attachment: Achieves optimal balance (Ki = 19 nM; Pe = 13.7 × 10⁻⁶ cm/s) by eliminating polar linkers [3]
Amino Modifications:
Table 3: Pharmacological Comparison of Key Scaffold Derivatives
Derivative Structure | nNOS Ki (nM) | hERG IC₅₀ (μM) | CYP Inhibition | Metabolic Stability (t₁/₂ min) |
---|---|---|---|---|
4,5-Difluoro-2-methoxy + Azetidine | 23 | >30 | None (1A2, 2D6, 3A4) | >60 (Human) |
2,5-Difluoro-4-methoxy + Piperazine | 67 | 12.5 | Moderate (2D6) | 42 |
4-Fluoro-2-methoxy + Morpholine | 185 | >30 | None | 28 |
2,4-Difluoro-6-methoxy + Piperidine | 41 | 8.3 | Strong (3A4) | 15 |
The 4,5-difluoro-2-methoxy configuration demonstrates superior nNOS selectivity and drug-like properties over other difluoro isomers (e.g., 2,4- or 2,5-difluoro). Its electron-donating methoxy group at C2 synergizes with fluorines at C4/C5 to create an ideal dipole moment (3.2 D) for active-site complementarity, while minimizing hERG channel binding risk due to reduced basicity [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0